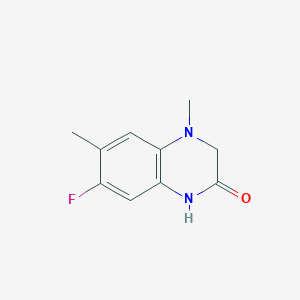

7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Descripción general

Descripción

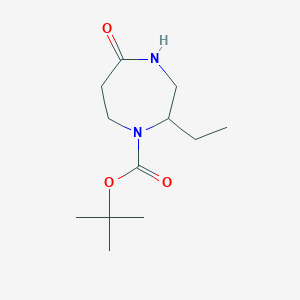

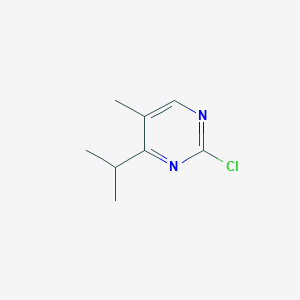

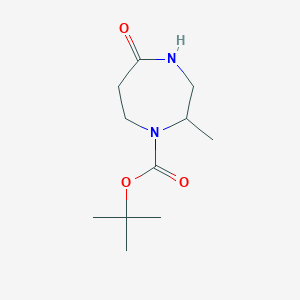

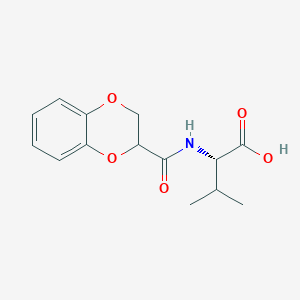

“7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound . It contains 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” includes 26 bonds in total, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary aliphatic amide, and 1 aromatic tertiary amine .Aplicaciones Científicas De Investigación

- Application: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Method: Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- Results: This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

- Application: Fluorinated quinolines have found application in medicine for their remarkable biological activity and in agriculture .

- Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results: Fluorinated quinolines exhibit enhanced biological activity and provide some other unique properties .

- Application: Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory .

- Method: The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .

- Results: Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .

4-Hydroxy-2-quinolones

Fluorinated Quinolines

Quinoxaline Derivatives

- 3,4-Dihydronaphthalen-1 (2 H)-one (DHN) Derivatives

- Application: DHN derivatives with anti-tumor and anti-inflammatory activities are used as novel allergic and inflammatory responses modifiers .

- Method: These compounds are also potential retinoic acid (RA)-metabolizing enzymes inhibitors to treat skin diseases and cancer .

- Results: Existing studies have shown promising results in treating various conditions .

- Fluorinated Quinolines

- Application: Fluorinated quinolines have found application in medicine for their remarkable biological activity and in agriculture .

- Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results: Fluorinated quinolines exhibit enhanced biological activity and provide some other unique properties .

Propiedades

IUPAC Name |

7-fluoro-4,6-dimethyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-3-9-8(4-7(6)11)12-10(14)5-13(9)2/h3-4H,5H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGXTYHYRQMILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC(=O)CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4,6-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

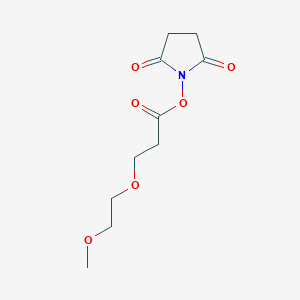

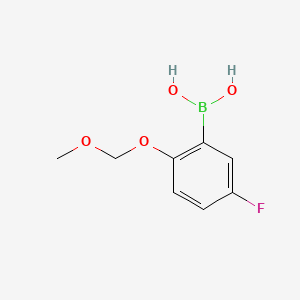

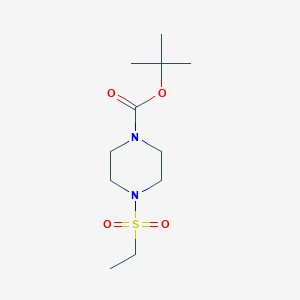

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)

![1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393556.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)